



Application Note: HPLC Analysis of Defluoro Levofloxacin

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| Compound of Interest | | |
|----------------------|-----------------------|-----------|
| Compound Name: | Defluoro Levofloxacin | |
| Cat. No.: | B193972 | Get Quote |

Introduction

Defluoro Levofloxacin, also known as Levofloxacin EP Impurity D or Levofloxacin USP Related Compound F, is a known impurity and degradation product of Levofloxacin, a broad-spectrum fluoroquinolone antibiotic.[1] The monitoring and control of such impurities are critical for ensuring the quality, safety, and efficacy of the final drug product. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of **Defluoro Levofloxacin** in bulk drug substances and pharmaceutical dosage forms.

Principle

The method utilizes reversed-phase HPLC with UV detection to separate **Defluoro Levofloxacin** from Levofloxacin and other related substances. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier. The concentration of **Defluoro Levofloxacin** is determined by comparing its peak area to that of a reference standard.

Experimental Protocols

Materials and Reagents

Defluoro Levofloxacin Reference Standard



- Levofloxacin Reference Standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Sodium dihydrogen orthophosphate dihydrate (Analytical grade)
- Triethylamine (TEA) (HPLC grade)
- Orthophosphoric acid (Analytical grade)
- Water (Milli-Q or equivalent)

Equipment

- · HPLC system with a UV detector
- Analytical balance
- pH meter
- Volumetric flasks and pipettes
- Syringe filters (0.45 μm)

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below. These conditions are based on methods developed for Levofloxacin and its related substances.[2][3] [4]



| Parameter | Condition |
|----------------------|--|
| Column | ACE C18 (or equivalent), 250 mm x 4.6 mm, 5 μm |
| Mobile Phase | A mixture of 0.5% (v/v) triethylamine in 25 mM sodium dihydrogen orthophosphate dihydrate (pH adjusted to 6.0 with orthophosphoric acid) and methanol in a simple linear gradient.[2] Alternatively, an isocratic elution with a buffer and methanol (68:32 v/v) can be used.[4] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 μL |
| Column Temperature | Ambient or controlled at 25 °C |
| Detection Wavelength | 294 nm[2] |
| Run Time | Approximately 30 minutes |

Preparation of Solutions

- Buffer Preparation (pH 6.0): Dissolve an appropriate amount of sodium dihydrogen orthophosphate dihydrate in water to make a 25 mM solution. Add 0.5% (v/v) of triethylamine and adjust the pH to 6.0 with orthophosphoric acid.
- Mobile Phase Preparation: Prepare the mobile phase according to the selected gradient or isocratic conditions. Filter and degas the mobile phase before use.
- Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Defluoro Levofloxacin reference standard in the mobile phase to obtain a known concentration.
- Sample Solution Preparation: Prepare the sample solution by dissolving the bulk drug substance or the contents of the pharmaceutical dosage form in the mobile phase to achieve a suitable concentration for analysis.



Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters include:

- Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated through forced degradation studies.
- Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.
- Accuracy: The closeness of the test results obtained by the method to the true value.
- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
- Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[2][5] Stress conditions should include:

Acid Hydrolysis: 0.1 M HCl at 60 °C

Base Hydrolysis: 0.1 M NaOH at 60 °C

Oxidative Degradation: 3% H₂O₂ at room temperature

• Thermal Degradation: 105 °C



Photolytic Degradation: Exposure to UV light

The results of these studies will help in identifying the potential degradation products and ensuring that they are well-separated from the **Defluoro Levofloxacin** peak.

Data Presentation

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |
|--|-------------------------------------|
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections) |

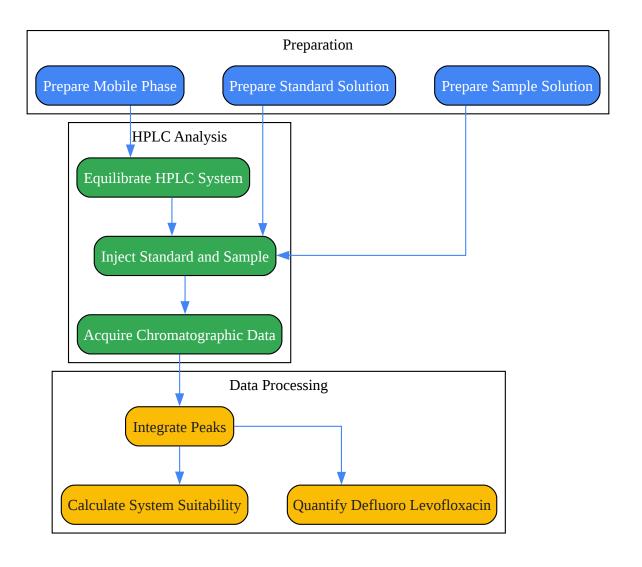
Table 2: Method Validation Summary (Hypothetical Data)

| Parameter | Result |
|-----------------------|---------------|
| Linearity (r²) | > 0.999 |
| Range (μg/mL) | 0.1 - 10 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD%) | < 2.0% |
| LOD (μg/mL) | 0.03 |
| LOQ (μg/mL) | 0.1 |

Visualizations

Experimental Workflow



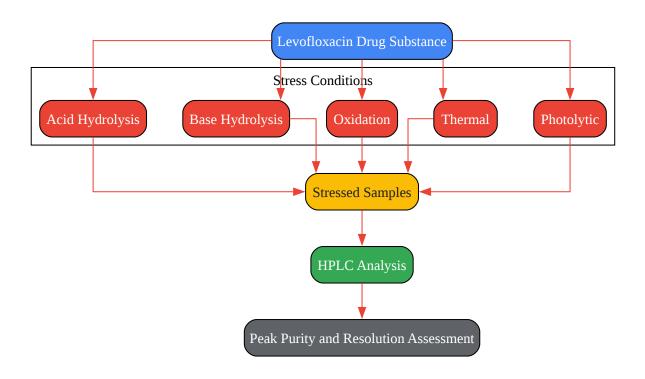


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Caption: Workflow for the HPLC analysis of **Defluoro Levofloxacin**.

Forced Degradation Study Logic





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Caption: Logical flow of a forced degradation study for Levofloxacin.

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